4-Butoxyphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-butoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJMYYFCWBVKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196518 | |
| Record name | Acetic acid, (p-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-57-3 | |
| Record name | 4-Butoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (p-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P55RDR58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Butoxyphenylacetic Acid
The synthesis of this compound can be achieved through several conventional chemical pathways, starting from various substituted benzene (B151609) precursors. These methods are well-established in organic synthesis and provide reliable routes to the target molecule.
Several traditional methods for the synthesis of this compound and its analogs have been reported, often involving multi-step processes.
Carbonylation of 4-Butoxytoluene: A direct approach involves the carbonylation of a substituted toluene. Specifically, 4-n-butoxytoluene can be reacted with carbon monoxide in the presence of an alcohol (like ethanol), an oxidant (such as di-tert-butyl peroxide), and a palladium catalyst complex like Pd(Xantphos)Cl₂. google.comgoogle.comgoogleapis.com This reaction first produces the corresponding ester, ethyl 2-(4-n-butoxyphenyl)acetate. Subsequent hydrolysis of this ester, for example, using a sodium hydroxide (B78521) solution followed by acidification, yields this compound with high efficiency. google.comgoogle.com A patent describes obtaining a 96% yield for the hydrolysis step. google.com
From 4-Butoxybenzaldehyde: Another synthetic route begins with 4-butoxybenzaldehyde. This aldehyde can undergo a Knoevenagel condensation with malonic acid. vulcanchem.com The resulting unsaturated dicarboxylic acid intermediate is then subjected to hydrolysis and decarboxylation to furnish this compound. vulcanchem.com
From 4-Butoxyphenol: 4-Butoxyphenol serves as a viable starting material. clinisciences.combiosschina.com Although the direct conversion steps are less commonly detailed in general literature, this precursor is noted for its use in the synthesis of this compound. clinisciences.combiosschina.com The synthesis would involve introducing a two-carbon chain with a carboxylic acid function onto the benzene ring, a common transformation in phenylacetic acid synthesis starting from phenols. google.com
In line with the principles of green chemistry, which aim to reduce waste and hazardous substance use, modern synthetic approaches have been adapted for the production of phenylacetic acids.
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often enabling solvent-free conditions and drastically reduced reaction times.
The Willgerodt-Kindler reaction, traditionally requiring high temperatures and long reaction periods, has been successfully adapted to microwave-assisted, solvent-free conditions. researchgate.netresearchgate.net Reports indicate that aryl alkyl ketones can be efficiently converted to their corresponding thioamides in minutes using a domestic microwave oven. researchgate.net These thioamides can then be rapidly hydrolyzed, also under microwave irradiation, to the carboxylic acids in excellent yields. researchgate.net This approach not only accelerates the reaction but also aligns with green chemistry principles by eliminating the need for bulk solvents. researchgate.netscirp.org Similarly, infrared irradiation has been used as an alternative energy source for the solvent-free synthesis of amides from phenylacetic acid. scirp.org
Green Chemistry Applications in Synthesis
Derivatization and Analog Synthesis
The carboxylic acid functional group of this compound is a versatile handle for synthesizing a wide array of derivatives and analogs, primarily through esterification and amide formation.
Esterification is a common transformation for this compound, often performed to create analogs with different physicochemical properties.
Fischer-Speier Esterification: This is a classic method for producing esters by reacting a carboxylic acid with an alcohol under acidic catalysis. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with an alcohol like butanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions yields the corresponding butyl ester, butyl 2-(4-butoxyphenyl)acetate. vulcanchem.comoperachem.com To favor the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. masterorganicchemistry.comathabascau.ca
Other Esterification Methods: Various reagents can facilitate the esterification process. The synthesis of tert-butyl esters can be achieved using tert-butyl alcohol in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator such as 4-dimethylaminopyridine (B28879) (DMAP).
The table below summarizes examples of esterification reactions starting from this compound.
| Ester Product | Alcohol Reagent | Catalyst/Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Butyl 2-(4-butoxyphenyl)acetate | Butanol | H₂SO₄ or p-TsOH | Fischer-Speier Esterification | vulcanchem.com |
| Ethyl 2-(4-n-butoxyphenyl)acetate | Ethanol | Pd(Xantphos)Cl₂ (from precursor) | Carbonylation/Esterification | google.comgoogle.com |
| tert-Butyl (2-(4-(tert-butoxy)phenyl)acetoxy)carbamate | tert-Butyl hydroxycarbamate | DCC | Coupling/Esterification | thieme-connect.com |
The conversion of this compound to amides is another key derivatization, crucial for creating compounds with potential biological activity. The direct reaction with an amine is often inefficient due to acid-base neutralization. Therefore, the carboxylic acid is typically activated first. hepatochem.com
Via Acyl Chlorides: A common two-step method involves first converting the carboxylic acid to a more reactive acyl chloride. researchgate.net This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-butoxyphenylacetyl chloride is then reacted with a primary or secondary amine to form the desired amide. This is a variation of the Schotten-Baumann reaction. researchgate.net
Using Coupling Reagents: A more direct, one-pot approach employs peptide coupling reagents. hepatochem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), facilitate the direct condensation of the carboxylic acid with an amine to form the amide bond under milder conditions. thieme-connect.comnih.govfishersci.co.uk These reagents form a highly reactive intermediate ester in situ, which is then readily attacked by the amine. hepatochem.com
The table below provides an overview of common reagents used for amide synthesis from carboxylic acids like this compound.
| Method | Activating/Coupling Reagents | Description | Reference |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Two-step process where the acid is converted to a highly reactive acyl chloride before reacting with an amine. | researchgate.net |
| Carbodiimide (B86325) Coupling | DCC, EDC | One-pot reaction where the carbodiimide activates the carboxylic acid for direct reaction with an amine. | thieme-connect.comhepatochem.com |
| Additives for Coupling | HOBt, DMAP | Used with carbodiimides to increase reaction rates and suppress side reactions like racemization. | nih.govfishersci.co.uk |
Exploration of Novel this compound Derivatives
The inherent structure of this compound allows for its modification to produce a range of novel derivatives. These derivatives are often synthesized to explore new chemical properties or biological activities.
One area of research involves the synthesis of phenyl-substituted cibalackrot derivatives. acs.org In these syntheses, this compound is first converted to its more reactive acid chloride form, 4-butoxyphenylacetyl chloride. This intermediate then reacts with other molecules, such as indigo (B80030), to form complex dye structures. acs.org
Another class of derivatives synthesized from this acid are azanyl esters. For instance, coupling 2-(4-(tert-butoxy)phenyl)acetic acid with N-protected hydroxylamines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields tert-butyl (2-(4-(tert-butoxy)phenyl)acetoxy)carbamate. thieme-connect.com This reaction is part of a broader effort to create unnatural α-amino acids, which are valuable as chiral building blocks and for modifying peptides. thieme-connect.com
Table 1: Examples of Novel Derivatives Synthesized from this compound Precursors
| Derivative Name | Precursor | Key Reagents | Research Area | Citation |
|---|---|---|---|---|
| Phenyl-substituted cibalackrot | This compound | Thionyl chloride, Indigo | Materials Science (Dyes) | acs.org |
| tert-Butyl (2-(4-(tert-butoxy)phenyl)acetoxy)carbamate | 2-(4-(tert-butoxy)phenyl)acetic acid | tert-butyl hydroxycarbamate, DCC | Medicinal Chemistry | thieme-connect.com |
Synthesis of Complex Molecules Utilizing this compound as a Building Block
Beyond simple derivatives, this compound is a key building block for constructing more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. vulcanchem.comontosight.ai Its bifunctional nature—possessing both a reactive carboxylic acid group and a modifiable aromatic ring—makes it a versatile starting point for multi-step syntheses. ontosight.ai
A specific example is its use in the synthesis of complex cibalackrot dyes. The process begins by converting the acid to 4-butoxyphenylacetyl chloride. This acyl chloride is then condensed with indigo in a high-boiling solvent to yield symmetrical aryl-substituted indigoid derivatives. acs.org This demonstrates a practical application where the entire carbon skeleton of this compound is incorporated into a larger, more complex final molecule. acs.org The compound is also generally noted as an intermediate in the production of fragrances and dyes. ontosight.ai
Chemical Reactions and Reactivity Studies
The reactivity of this compound is governed by its two primary functional components: the substituted phenyl ring and the carboxylic acid group.
Electrophilic Aromatic Substitution Influenced by Substituents
In electrophilic aromatic substitution (EAS), the substituents on the benzene ring dictate the position of the incoming electrophile. wikipedia.org The this compound molecule has two key substituents influencing this reactivity: the butoxy group (-OC₄H₉) at position 4 and the acetic acid moiety (-CH₂COOH) at position 1.
Butoxy Group (-OC₄H₉): This is an alkoxy group, which is strongly activating and an ortho, para-director. wikipedia.org It donates electron density to the aromatic ring through resonance (a +M effect), making the ring more nucleophilic and thus more susceptible to electrophilic attack. This effect primarily increases electron density at the positions ortho and para to the butoxy group. dalalinstitute.com
Acetic Acid Group (-CH₂COOH): This group is generally considered to be deactivating due to the electron-withdrawing nature of the carbonyl group. However, the effect is insulated by the methylene (B1212753) (-CH₂) spacer.
In this compound, the butoxy group is at the para position relative to the acetic acid group. The activating, ortho, para-directing butoxy group will therefore direct incoming electrophiles to positions 2 and 6 (which are ortho to it). The aromatic ring is thus considered "activated" for electrophilic substitution. wikipedia.orgsmolecule.com
Reactions of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is the site of numerous chemical transformations, allowing for the conversion of this compound into a variety of other functional groups. ualberta.cachemguide.co.uk
Conversion to Acyl Chlorides: Carboxylic acids react with thionyl chloride (SOCl₂) to form highly reactive acyl chlorides. libretexts.org For example, this compound is converted to 4-butoxyphenylacetyl chloride by refluxing with thionyl chloride. acs.org This is a crucial step for subsequent reactions like Friedel-Crafts acylation or condensation with amines and alcohols. acs.orglibretexts.org
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. vulcanchem.comlibretexts.org This reaction, known as Fischer esterification, is reversible and involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. libretexts.org For instance, reacting 2-(4-butoxyphenyl)acetic acid with butanol yields butyl 2-(4-butoxyphenyl)acetate. vulcanchem.com
Salt Formation: As an acid, it readily reacts with bases such as metal hydroxides, carbonates, and amines to form the corresponding carboxylate salts. chemguide.co.uklibretexts.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reagent for this, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is often preferred for its selectivity and safer reaction conditions. libretexts.org This would convert this compound to 2-(4-butoxyphenyl)ethanol.
Table 2: Summary of Key Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Product Type | Citation |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride | acs.orglibretexts.org |
| Fischer Esterification | Alcohol (e.g., butanol), Acid catalyst | Ester | vulcanchem.comlibretexts.org |
| Salt Formation | Base (e.g., NaOH) | Carboxylate salt | chemguide.co.uklibretexts.org |
| Reduction | Borane (BH₃/THF) or LiAlH₄ | Primary alcohol | libretexts.org |
Role in Hydroxamic Acid Biodegradation
This compound is a key metabolite in the biodegradation of the drug bufexamac (B1668035), which is the corresponding hydroxamic acid (p-butoxyphenylacethydroxamic acid). researchgate.net Following administration, bufexamac undergoes metabolic changes in the body. A significant portion of the drug is eliminated through conjugation, likely with glucuronic acid, while maintaining the hydroxamic acid function. researchgate.net
However, a portion of the bufexamac is also hydrolyzed back to its parent carboxylic acid. Studies have shown that after acid hydrolysis of urine samples, bufexamac can be recovered as 4-n-butoxyphenylacetic acid. researchgate.net It is estimated that about 6% of a dose is excreted as this compound glucuronide. The peak excretion rate of total this compound (both free and conjugated) occurs 3-6 hours after dosage. researchgate.net This indicates that the conversion of the hydroxamic acid back to the carboxylic acid is a relevant pathway in its metabolic fate. researchgate.net
Analytical Techniques in the Study of 4 Butoxyphenylacetic Acid
Chromatographic Methods for Detection and Quantification
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. drugbank.commdpi.com For 4-Butoxyphenylacetic acid, various chromatographic methods are employed to ensure its purity, quantify its presence in different samples, and isolate it from reaction mixtures or natural sources. These methods leverage the compound's physicochemical properties to achieve effective separation. drugbank.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Its purity is often assessed and confirmed to be ≥98.0% using this method. tandfonline.com The technique is widely used for the quantitative determination of phenolic and organic acids in various samples. researchgate.netjapsonline.com
A typical analysis utilizes a reversed-phase (RP) column, where the stationary phase is nonpolar. A common choice is a C18 column. researchgate.netjapsonline.com The separation is achieved by using a polar mobile phase, which often consists of a mixture of an aqueous acidic solution and an organic solvent. This setup allows for the efficient separation of acidic compounds. researchgate.net The acidic component in the mobile phase, such as phosphoric acid or acetic acid, helps to suppress the ionization of the carboxylic acid group in this compound, leading to better peak shape and retention. japsonline.comshimadzu.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule absorbs ultraviolet light.
A representative HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition | Source(s) |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netjapsonline.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724)/Methanol (B129727) and acidified water (e.g., 0.1% phosphoric or acetic acid) | japsonline.comtandfonline.com |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at ~210-280 nm | researchgate.net |
| Temperature | Ambient or controlled (e.g., 25°C) | tandfonline.com |
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices like plasma or urine, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netnih.govnih.gov This technique combines the superior separation power of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the high specificity and sensitivity of tandem mass spectrometry. jove.com
In a typical UPLC-MS/MS method for acidic compounds like this compound and its analogs, sample preparation may involve protein precipitation or liquid-liquid extraction. researchgate.net The analysis is performed on a C18 reversed-phase column with a gradient elution using a mobile phase containing an organic solvent like acetonitrile and an aqueous solution with a modifier such as formic acid to aid in ionization. researchgate.netjove.com
Detection by MS/MS is often carried out using an electrospray ionization (ESI) source, typically in negative ion mode, which is well-suited for acidic molecules. researchgate.netnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent quantification and minimizing matrix interference. mdpi.comnih.gov
Key parameters for a UPLC-MS/MS analysis of phenylacetic acid derivatives are summarized below.
| Parameter | Condition | Source(s) |
| Chromatography | UPLC with C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) | jove.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | researchgate.netjove.com |
| Ionization Source | Electrospray Ionization (ESI) in Negative Mode | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |
| Sample Preparation | Protein precipitation with methanol or acetonitrile | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound is challenging. colostate.edud-nb.info The presence of the active hydrogen in the carboxyl group can lead to poor peak shapes and irreversible adsorption on the GC column. colostate.edu
To overcome these issues, derivatization is a required step prior to GC-MS analysis. d-nb.infojfda-online.com This chemical modification converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative. colostate.edu Common derivatization methods include:
Alkylation: Esterification to form, for example, methyl or pentafluorobenzyl (PFB) esters. d-nb.infonih.gov
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. colostate.edu
Once derivatized, the compound can be readily analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms). nih.gov The mass spectrometer detects the fragments of the derivatized molecule, providing both quantitative data and structural information for confirmation. d-nb.info
A general workflow for GC-MS analysis is outlined in the table.
| Step | Description | Source(s) |
| 1. Derivatization | Convert the carboxylic acid to a volatile ester (e.g., using PFBBr) or silyl derivative. | d-nb.infogcms.cz |
| 2. GC Separation | Inject the derivatized sample onto a capillary column (e.g., DB-5ms or DB-225ms). | nih.gov |
| 3. MS Detection | Use Electron Ionization (EI) and scan for characteristic ions or use Selected Ion Monitoring (SIM) for quantification. | d-nb.info |
High-Speed Countercurrent Chromatography (HSCCC) for Purification
High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is particularly well-suited for the isolation and purification of natural products and synthetic compounds without the use of a solid support matrix. tandfonline.com This avoids issues like irreversible adsorption of the sample onto the stationary phase. tandfonline.com
HSCCC has been successfully applied to the preparative separation of various phenolic acids from complex mixtures like plant extracts. tandfonline.comnih.govresearchgate.net The method relies on partitioning the analyte between two immiscible liquid phases (a stationary phase and a mobile phase). A suitable two-phase solvent system is selected to provide an ideal partition coefficient (K) for the target compound. Common solvent systems for separating phenolic acids include mixtures of n-hexane, ethyl acetate, methanol, and water. nih.govresearchgate.net By pumping the mobile phase through the coiled column containing the stationary phase, components of a mixture are separated based on their differing partition coefficients, allowing for the purification of this compound on a preparative scale. researchgate.netepa.gov
An example of an HSCCC system for purifying phenolic acids is described below.
| Parameter | Description | Source(s) |
| Technique | Preparative liquid-liquid chromatography | researchgate.net |
| Solvent System | Two-phase system, e.g., n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v/v/v) | researchgate.net |
| Mode of Operation | The lower phase can be used as the mobile phase while the upper phase is the stationary phase. | researchgate.net |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) | researchgate.net |
| Application | Isolation and purification of target compounds from crude extracts or reaction mixtures. | tandfonline.comnih.gov |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques, providing precise information about the carbon-hydrogen framework of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate the structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms, respectively. rsc.orgsavemyexams.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets due to their ortho and meta positions relative to the butoxy group. The methylene (B1212753) protons of the butyl chain and the acetic acid moiety, as well as the terminal methyl group, will each have characteristic chemical shifts and splitting patterns (multiplicities) based on their neighboring protons. chemicalbook.comorgchemboulder.com The acidic proton of the carboxyl group usually appears as a broad singlet at a downfield chemical shift. orgchemboulder.com
The predicted chemical shifts (δ) for the protons in this compound are presented below, based on data from analogous structures. chemicalbook.comorgchemboulder.comhmdb.ca
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-13 | Broad Singlet | 1H |
| Aromatic (Ha) | ~7.15 | Doublet | 2H |
| Aromatic (Hb) | ~6.85 | Doublet | 2H |
| Methylene (-O-CH₂-) | ~3.95 | Triplet | 2H |
| Methylene (-CH₂-COOH) | ~3.55 | Singlet | 2H |
| Methylene (-O-CH₂-CH₂-) | ~1.75 | Multiplet | 2H |
| Methylene (-CH₂-CH₃) | ~1.48 | Multiplet | 2H |
| Methyl (-CH₃) | ~0.95 | Triplet | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com A proton-decoupled ¹³C NMR spectrum of this compound would show a separate signal for each non-equivalent carbon atom. savemyexams.com This includes the carbonyl carbon of the acid, the six distinct carbons of the substituted aromatic ring, the methylene carbon of the acetic acid side chain, and the four unique carbons of the n-butyl group. rsc.orgchemicalbook.com
The expected chemical shifts for the carbon atoms of this compound are listed in the following table, extrapolated from data for similar compounds. savemyexams.comrsc.orgchemicalbook.comsigmaaldrich.com
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~178 |
| Aromatic (C-O) | ~158 |
| Aromatic (C-H, ortho to -OCH₂CH₂CH₂CH₃) | ~130 |
| Aromatic (C-CH₂COOH) | ~126 |
| Aromatic (C-H, meta to -OCH₂CH₂CH₂CH₃) | ~115 |
| Methylene (-O-CH₂) | ~68 |
| Methylene (-CH₂-COOH) | ~40 |
| Methylene (-O-CH₂-CH₂) | ~31 |
| Methylene (-CH₂-CH₃) | ~19 |
| Methyl (-CH₃) | ~14 |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . atomfair.comsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides even greater precision, with the exact mass of this compound recorded as 208.109944368. atomfair.com This level of accuracy is instrumental in distinguishing it from other compounds with the same nominal mass.
In a study detailing the synthesis of various phenylacetic acid derivatives, HRMS with electrospray ionization (ESI) was used to confirm the formation of related compounds. For instance, the sodium adduct of ethyl phenylacetate (B1230308) ([M+Na]+) was calculated to be 187.0728 and found to be 187.0730. google.com Similarly, for tert-butyl phenylacetate, the calculated [M+Na]+ was 215.1043 and the observed value was 215.1045. google.com These examples highlight the precision of HRMS in structural confirmation, a technique directly applicable to the analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) has also been employed to identify this compound in natural product extracts. In one study, it was identified as a chemical constituent of Lagenaria siceraria mesocarp. tandfonline.com
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| This compound | C12H16O3 | [M] | 208.109944368 | - | atomfair.com |
| Ethyl phenylacetate | C10H12O2 | [M+Na]+ | 187.0728 | 187.0730 | google.com |
| tert-Butyl phenylacetate | C12H16O2 | [M+Na]+ | 215.1043 | 215.1045 | google.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its carboxylic acid and ether functionalities. The broad O-H stretch of the carboxylic acid group is typically observed in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid appears as a strong absorption band around 1700 cm⁻¹. Additionally, the C-O stretching vibrations of the ether group and the carboxylic acid would be present in the fingerprint region (approximately 1300-1000 cm⁻¹). While specific IR data for this compound is not detailed in the provided search results, the principles of IR spectroscopy for carboxylic acids and ethers are well-established. purdue.edu
Advanced Analytical Strategies for Metabolite Profiling
The study of metabolites, or the small molecules involved in metabolism, is a growing field of research. Advanced analytical techniques are essential for identifying and quantifying these compounds in complex biological and environmental samples.
Application in Environmental Monitoring of Emerging Contaminants
"Emerging contaminants" are synthetic or naturally occurring compounds that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. thermofisher.com These can include pharmaceuticals, personal care products, and their metabolites. The detection and monitoring of these compounds often require highly sensitive analytical methods due to their low concentrations in environmental matrices. frontiersin.orgpeerianjournal.com
In a study on emerging and persistent contaminants in South Africa, this compound was identified in wastewater effluents using accurate mass, isotopic ratios, and fragmentation patterns. azurewebsites.net This indicates that the compound, or its precursors, are present in consumer products or are metabolites of other compounds that enter the wastewater system. The identification of such compounds is the first step in assessing their potential environmental impact. azurewebsites.net
Advanced analytical platforms, such as high-resolution mass spectrometry, are crucial for both targeted and untargeted screening of emerging contaminants. thermofisher.com These technologies enable the identification of known compounds, like this compound, and the discovery of new and unexpected contaminants in environmental samples. plasmion.com The development of robust analytical methods is critical for understanding the fate and transport of these contaminants in the environment. azurewebsites.net
Biological and Pharmacological Investigations
Metabolism and Biotransformation Pathways
4-Butoxyphenylacetic acid is a principal metabolite of the anti-inflammatory drug bufexamac (B1668035). Its formation and subsequent elimination from the body involve several metabolic processes.
Conversion from Bufexamac
The primary pathway for the formation of this compound is through the metabolism of bufexamac. Following administration, bufexamac undergoes biotransformation where the hydroxamic acid functional group is converted to a carboxylic acid, yielding this compound. researchgate.net Studies have shown that a significant portion of a dose of bufexamac is metabolized to this acidic derivative. researchgate.net In fact, it has been identified as the major metabolite of bufexamac. nih.gov
Conjugation Processes and Excretion
Once formed, this compound is further metabolized through conjugation, primarily with glucuronic acid. researchgate.net This process increases the water solubility of the compound, facilitating its removal from the body. The resulting this compound glucuronide is then excreted in the urine. researchgate.net Research indicates that about 6% of a dose of bufexamac is recovered in the urine as this compound glucuronide. researchgate.netamazonaws.com While the majority of bufexamac is eliminated as its own conjugate, the excretion of this compound glucuronide is a notable elimination pathway. researchgate.netamazonaws.com The excretion of total this compound is relatively rapid, with peak rates occurring between 3 and 6 hours after administration, and it is generally complete within 24 hours. researchgate.net
Species-Dependent Metabolic Differences
While detailed comparative studies on the species-dependent metabolism of this compound are not extensively documented in the provided results, the available information primarily focuses on its metabolism in humans. nih.gov The metabolic pathways of many drugs can vary significantly between different species due to differences in metabolic enzymes. Therefore, it is plausible that the rate and extent of conversion of bufexamac to this compound, as well as the subsequent conjugation and excretion profiles, could differ in various animal models compared to humans.
Pharmacological Activities and Therapeutic Potential
As a metabolite, the pharmacological activities of this compound are closely linked to the therapeutic effects of its parent compound, bufexamac.
Anticancer Activity and Cytotoxicity Studies
There is currently a lack of specific data in peer-reviewed literature detailing the anticancer or cytotoxic properties of this compound against cancer cell lines.
Research in this area has primarily focused on derivatives. For instance, studies have been conducted on related compounds such as 2-hydroxy-5-butoxyphenylacetic acid, which was isolated from Entada phaseoloides and showed cytotoxicity against P-388 cells. colab.wsresearchgate.netdavidpublisher.com Another related but distinct compound, 2-(3,5-dibromo-4-butoxyphenyl)acetic acid, has been noted for its potential bioactivity. ontosight.ai However, these findings are not directly attributable to this compound.
Antimicrobial and Antibacterial Efficacy
One vendor has characterized this compound as a hydroxamic acid that has demonstrated mutagenic effects in Salmonella typhimurium. biosynth.com This information pertains to its mutagenicity rather than its potential as a therapeutic antimicrobial agent.
Neurobiological and Behavioral Research
Current research does not indicate that this compound itself has been directly studied for its neurobiological or behavioral effects. Its role in this field is primarily as a chemical intermediate. For example, it has been used as a starting reagent in the synthesis of more complex molecules designed to interact with specific neurological targets, such as the 5-hydroxytryptamine2A (5-HT2A) receptor, which are then evaluated in behavioral models. epo.org
Mechanism of Action Studies
The mechanism of action of this compound is multifaceted, involving interactions with specific molecular targets and resulting in a cascade of effects on biological systems. As a primary metabolite of the anti-inflammatory drug bufexamac, its actions are closely linked to pathways governing inflammation and oxidative stress. researchgate.net
Molecular Target Interactions
Research has identified specific molecular entities with which this compound interacts. A significant finding is its role as an inhibitor of Protein Tyrosine Phosphatases (PTPs). google.com PTPs are a group of enzymes that play a critical role in cellular signaling pathways, and their inhibition can modulate various cellular processes. In one study, this compound was specifically listed among compounds that inhibit PTPs, including T-cell PTP (TC-PTP). google.com
Furthermore, as the active metabolite of bufexamac, a non-steroidal anti-inflammatory drug (NSAID), its mechanism is inherently linked to the anti-inflammatory cascade. researchgate.net NSAIDs commonly exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govijpda.org While direct inhibition of COX by this compound itself requires further specific elucidation, its role as a metabolite of a COX-inhibiting drug is significant. researchgate.netnih.gov The compound has also been investigated for its potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. epdf.pubuni-marburg.de
Table 1: Identified and Potential Molecular Targets of this compound
| Molecular Target | Interaction Type | Associated Biological Process | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatases (PTPs), e.g., TC-PTP | Inhibition | Cellular signaling, Immune response | google.com |
| Cyclooxygenase (COX) Enzymes (Inferred) | Inhibition | Inflammation, Pain signaling | researchgate.netnih.govijpda.org |
| Aldose Reductase (Potential) | Inhibition | Polyol pathway, Diabetic complications | epdf.pubuni-marburg.de |
Influence on Biological Systems
The compound also demonstrates a significant influence on the body's response to oxidative stress. Investigations into bufexamac revealed that it possesses antioxidant properties, which are attributable to its metabolic products, including this compound. researchgate.net It has been shown to counteract the damaging effects of UV irradiation by reducing lipid peroxidation, a key process in oxidative cell damage. researchgate.net This antioxidant action is crucial for maintaining cellular integrity, especially in tissues like the skin that are constantly exposed to environmental oxidants. researchgate.net Additionally, this compound serves as a precursor in the synthesis of molecules designed to interact with the serotonergic system, highlighting its utility in developing agents that can influence neurological and physiological processes regulated by serotonin, such as pain, mood, and cardiovascular functions. google.com
Involvement in Lipid Peroxidation
This compound, as the active metabolite of bufexamac, has been directly implicated in the modulation of lipid peroxidation. researchgate.net Lipid peroxidation is a chain reaction in which oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govnih.gov This process generates harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), and is a hallmark of oxidative stress. nih.gov
A key study investigated the effect of bufexamac on lipid peroxidation induced by UV irradiation, a common environmental stressor. researchgate.net The research demonstrated that bufexamac, and by extension its metabolite this compound, acts as an antioxidant by reducing the extent of lipid peroxidation. researchgate.net This protective effect was quantified using the thiobarbituric acid (TBA) assay, a standard method for measuring byproducts of lipid peroxidation. researchgate.netnih.gov The experiments utilized both a simple lipid model (linolenic acid dispersion) and a cellular model (HaCaT keratinocytes) to confirm these findings. researchgate.net The results indicated a clear antioxidative action, showcasing the compound's ability to protect biological membranes from oxidative damage. researchgate.net
Table 2: Summary of Research on this compound's Role in Lipid Peroxidation
| Experimental Model | Inducer of Peroxidation | Assay Method | Observed Effect | Reference |
|---|---|---|---|---|
| Linolenic acid (lipid model) | UV Irradiation | Thiobarbituric acid (TBA) assay | Reduced amount of lipid peroxidation | researchgate.net |
| HaCaT keratinocytes (cell model) | UV Irradiation | DNA synthesis & Cell viability | Antioxidative action observed | researchgate.net |
Applications in Advanced Materials and Other Fields
Materials Science Applications
The unique molecular structure of 4-Butoxyphenylacetic acid makes it a valuable building block in the synthesis of advanced materials. Its aromatic core, carboxylic acid group, and butoxy tail can be strategically utilized to design molecules with specific, desirable properties for various applications in materials science.
Researchers have successfully incorporated this compound into larger molecular structures to create novel functional materials. A notable example is in the development of phenyl-substituted cibalackrot dyes, which are of interest for their potential applications in molecular electronics and singlet fission—a process that could enhance the efficiency of solar cells. researchgate.netacs.org
In a study by Kaleta et al., this compound was first converted into its more reactive form, 4-butoxyphenylacetyl chloride. researchgate.netacs.org This intermediate was then used in the synthesis of a symmetrically substituted cibalackrot derivative. The introduction of the 4-butoxyphenyl groups was intended to modify the crystal packing and photophysical properties of the parent cibalackrot structure. researchgate.net
The research team synthesized the new derivative and investigated its properties, including its singlet and triplet excitation energies and fluorescence yields. researchgate.net While the addition of the butoxy-functionalized phenyl groups caused only a minor change in the material's electronic transition energies, this line of research demonstrates how this compound can be employed as a starting material to systematically modify the properties of functional dyes. researchgate.net The goal of such modifications is to fine-tune the material's characteristics to optimize its performance in advanced applications like solar energy conversion. researchgate.net
Research Findings on a Cibalackrot Derivative Synthesized from this compound
| Property | Finding | Source |
| Synthesis | This compound was converted to 4-butoxyphenylacetyl chloride, which was then reacted with indigo (B80030) to produce a symmetrically substituted cibalackrot derivative. | researchgate.netacs.org |
| Application Goal | To create a functional dye for molecular electronics and singlet fission, which is relevant for solar energy conversion. | researchgate.net |
| Photophysical Properties | Solution measurements provided data on singlet and triplet excitation energies, as well as fluorescence yields and lifetimes. | researchgate.net |
| Effect of Substitution | The introduction of the 4-butoxyphenyl groups resulted in a very small perturbation (around 600 cm⁻¹) of the molecule's S1 and T1 excitation energies. | researchgate.net |
Future Directions and Research Gaps
Exploration of Novel Biological Activities
While direct studies on the biological effects of 4-butoxyphenylacetic acid are limited, the activities of structurally similar compounds suggest several promising avenues for investigation. Phenylacetic acid derivatives are known to possess a range of biological activities, and it is plausible that the butoxy moiety of this compound could confer unique properties.
Future research should focus on screening this compound and its derivatives for a variety of biological targets. Based on the activities of related molecules, potential areas of interest include:
Kinase Inhibition: Phenylacetic acid scaffolds are valuable in the design of kinase inhibitors, which are crucial in cancer therapy. nbinno.com The specific arrangement of substituents on the phenyl ring can lead to potent and selective inhibition of kinases. nbinno.com Investigating the potential of this compound in this area could lead to the development of novel anticancer agents.
Receptor Agonism and Antagonism: Derivatives of (4-alkoxyphenyl)glycinamides have been identified as agonists for G protein-coupled receptor 88 (GPR88), a target for treating striatal-associated disorders. nih.gov This suggests that this compound could be a starting point for developing new modulators of G protein-coupled receptors. Additionally, phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important in managing metabolic diseases. nih.gov
Enzyme Inhibition: A series of 4-alkynyloxy phenyl derivatives have shown activity as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs). nih.gov The butoxy group in this compound could play a role in the binding affinity and selectivity for these or other enzymatic targets.
A summary of potential biological activities for this compound based on related compounds is presented below:
| Potential Biological Activity | Rationale based on Analogous Compounds |
| Anticancer | Phenylacetic acid derivatives are used to prepare kinase inhibitors. nbinno.com |
| Neurological Disorders | (4-alkoxyphenyl)glycinamides act as GPR88 agonists. nih.gov |
| Metabolic Diseases | Phenylacetic acid derivatives have been developed as hPPAR agonists. nih.gov |
| Anti-inflammatory | 4-alkynyloxy phenyl derivatives inhibit TACE and MMPs. nih.gov |
Advanced Synthetic Methodologies for Enhanced Efficiency
The development of efficient and scalable synthetic routes is crucial for the further investigation and potential commercialization of this compound. While general methods for the synthesis of phenylacetic acid derivatives exist, optimizing these for this compound specifically could lead to higher yields, reduced costs, and a lower environmental impact.
Future research in this area should explore:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki coupling reactions have been utilized for the synthesis of substituted phenylacetic acid derivatives. inventivapharma.com Adapting these methods for the synthesis of this compound could provide a versatile and efficient route.
Carbonylation Reactions: An improved method for the synthesis of phenylacetic acid derivatives via the carbonylation of benzyl (B1604629) chloride derivatives has been reported. researchgate.net Investigating the applicability of this method to a 4-butoxybenzyl halide precursor could offer a direct and high-yielding pathway.
Novel Catalytic Systems: The exploration of new catalysts and reaction conditions can lead to more sustainable and atom-economical synthetic processes. Research into novel catalytic systems for the functionalization of the phenyl ring or the elaboration of the acetic acid side chain would be highly beneficial.
Comprehensive Toxicological and Ecotoxicological Assessments
A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for its safe handling and potential application. While data on the parent compound, phenylacetic acid, is available, the influence of the butoxy group on its toxicity is unknown.
Key areas for future investigation include:
In Vitro and In Vivo Toxicity: Comprehensive studies are needed to determine the acute and chronic toxicity of this compound. This should include assessments of cytotoxicity, genotoxicity, and reproductive and developmental toxicity. Phenylacetic acid itself has been shown to induce dose-related embryotoxicity in high concentrations. hpa.gov.tw
Metabolism and Pharmacokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for evaluating its potential as a therapeutic agent. Studies on the metabolism of phenylacetic acid have shown that it is primarily converted to phenylacetylglutamine (B1677654) and excreted in the urine. nih.gov
Ecotoxicology: The potential impact of this compound on the environment should be assessed. This includes studies on its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms.
Investigation of Structure-Activity Relationships for Targeted Applications
To guide the rational design of more potent and selective derivatives of this compound, a detailed understanding of its structure-activity relationships (SAR) is necessary. This involves systematically modifying the structure of the molecule and evaluating the impact on its biological activity.
Future SAR studies should focus on:
Modification of the Butoxy Chain: The length, branching, and saturation of the alkoxy chain can significantly influence biological activity. A study on (4-alkoxyphenyl)glycinamides as GPR88 agonists explored variations in the alkoxy group. nih.gov A similar systematic modification of the butoxy group in this compound could optimize its activity for a specific target.
Substitution on the Phenyl Ring: The introduction of various substituents at different positions on the phenyl ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Modification of the Acetic Acid Moiety: The carboxylic acid group is a key feature for the activity of many phenylacetic acid derivatives. Exploring bioisosteric replacements for the carboxylic acid, such as tetrazoles or hydroxamic acids, could lead to compounds with improved pharmacokinetic properties or different biological activities. The synthesis of hydroxamates from 4-alkynyloxy phenyl derivatives has been shown to yield potent TACE and MMP inhibitors. nih.gov
A hypothetical SAR study for this compound could involve the synthesis and evaluation of a library of compounds with systematic variations, as outlined in the table below:
| Modification Site | Examples of Modifications | Potential Impact |
| Butoxy Chain | Isopropyl, isobutyl, pentyl, butenyl | Altered lipophilicity and binding affinity |
| Phenyl Ring | Halogens, methyl, methoxy (B1213986) groups | Modified electronic properties and steric interactions |
| Acetic Acid Moiety | Esterification, amidation, conversion to tetrazole or hydroxamic acid | Improved bioavailability and altered target interactions |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in various scientific disciplines.
Q & A
Q. What statistical approaches are suitable for analyzing clustered data in pharmacological studies involving this compound?
- Methodological Answer : Mixed-effects models account for nested observations (e.g., repeated measurements per subject). Use likelihood ratio tests to compare fixed and random effects, and apply Benjamini-Hochberg corrections for multiple hypothesis testing to reduce false discovery rates .
Data and Stability Considerations
Q. How should researchers design experiments to assess the compound’s reactivity with common laboratory solvents?
- Methodological Answer : Conduct compatibility tests by incubating this compound with solvents (e.g., DMSO, ethanol) at varying concentrations and temperatures. Monitor for color changes, precipitation, or gas evolution. FTIR or Raman spectroscopy can detect solvent-induced structural modifications .
Q. What methodologies are recommended for quantifying this compound in complex biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
